BenchChemオンラインストアへようこそ!

Pyrido[3,4-B]pyrazin-5-amine

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

Pyrido[3,4-B]pyrazin-5-amine is the essential unsubstituted core for constructing disubstituted pyrido[3,4-b]pyrazine kinase inhibitors. This privileged scaffold has produced clinical-stage SYK inhibitor sovleplenib with high selectivity, validated by co-crystal structure PDB:5LMB. Unlike generic aminopyridine/aminopyrazine cores, its unique C-5/C-8 substitution vectors enable distinct binding interactions and selectivity profiles. Ideal for fragment-based screening, virtual library enumeration, and focused library synthesis targeting cancer-related kinases. Procure this high-purity building block to access a proven development pathway in kinase drug discovery.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 859295-23-1
Cat. No. B1425982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,4-B]pyrazin-5-amine
CAS859295-23-1
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=NC=CN=C21)N
InChIInChI=1S/C7H6N4/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H,(H2,8,11)
InChIKeyYVOLUPPVPQLTHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of Pyrido[3,4-B]pyrazin-5-amine (CAS 859295-23-1): Core Scaffold for Kinase Inhibitor Design


Pyrido[3,4-B]pyrazin-5-amine (CAS 859295-23-1) is a nitrogen-containing heterocyclic compound belonging to the pyridopyrazine class, characterized by its fused pyridine and pyrazine rings [1]. This compound is widely utilized as a core scaffold in the synthesis of novel disubstituted pyrido[3,4-b]pyrazines, which have been discovered as a valuable series for the design of promising protein kinase inhibitors [2]. Its fundamental physicochemical properties include a molecular formula of C7H6N4, a molecular weight of 146.15 g/mol, a melting point of 187-188 °C, a predicted boiling point of 352.2±37.0 °C, and a predicted pKa of 5.44±0.30 [1].

Why Generic Substitution Fails: The Critical Importance of the Pyrido[3,4-B]pyrazin-5-amine Scaffold in Kinase Inhibitor Selectivity


While aminopyridine [1] and aminopyrazine [2] scaffolds are also common in kinase inhibitor design, generic substitution of the pyrido[3,4-b]pyrazine core is not feasible due to its unique structural features that enable distinct binding interactions and selectivity profiles. For instance, the pyrido[3,4-b]pyrazine scaffold, when elaborated, has yielded clinical-stage SYK inhibitors like sovleplenib with high selectivity [3], whereas simple aminopyridine derivatives often exhibit broader kinase inhibition profiles [1]. Furthermore, other heterocyclic cores like pyrrolo[2,3-b]pyrazine (e.g., aloisine A) target CDKs with IC50 values in the 120-400 nM range , but the pyrido[3,4-b]pyrazine scaffold offers distinct substitution vectors (C-5 or C-8 positions) for pharmacophore attachment, enabling the optimization of potency and selectivity against a different panel of cancer-related kinases [4]. Therefore, selecting Pyrido[3,4-B]pyrazin-5-amine is essential for accessing this privileged scaffold and its associated development pathways.

Quantitative Evidence Guide: Differentiating Pyrido[3,4-B]pyrazin-5-amine as a Scaffold for Kinase Inhibitor Discovery


Kinase Inhibitor Potency: Disubstituted Pyrido[3,4-b]pyrazines Exhibit Low Micromolar IC50 Against Multiple Kinases

Derivatives of Pyrido[3,4-B]pyrazin-5-amine, specifically disubstituted pyrido[3,4-b]pyrazines, demonstrate low micromolar IC50 values against a panel of seven cancer-related protein kinases, establishing the scaffold's utility for inhibitor development [1]. While the parent scaffold itself is not an inhibitor, this class-level inference demonstrates the core's ability to be elaborated into potent molecules.

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

Structural Evidence: Co-crystal Structure of a Pyrido[3,4-b]pyrazin-5-amine Derivative Bound to SYK Kinase

The pyrido[3,4-b]pyrazine scaffold, when functionalized, engages the SYK kinase active site in a specific binding mode, as evidenced by the co-crystal structure (PDB: 5LMB) of a derivative (7-[6-(dimethylamino)pyridin-3-yl]-N-[[(3S)-piperidin-3-yl]methyl]pyrido[3,4-b]pyrazin-5-amine) bound to the human spleen tyrosine kinase (SYK) domain [1]. This structural data provides a direct, atom-level understanding of how this scaffold interacts with a key therapeutic target.

Structural Biology Kinase Inhibition Rational Drug Design

Potency in Pancreatic Cancer Cells: A Derivative Shows Nanomolar Anti-Proliferative Activity

A 2,3-disubstituted pyrido[3,4-b]pyrazine derivative, HSL476, demonstrates potent anti-proliferative activity with an IC50 of 25 nM against the MiaPaCa-2 pancreatic cancer cell line [1]. This class-level evidence showcases the potential of molecules built on the Pyrido[3,4-B]pyrazin-5-amine scaffold to achieve significant cellular potency.

Anticancer Activity Cell Proliferation Kinase Inhibition

Recommended Application Scenarios for Pyrido[3,4-B]pyrazin-5-amine (CAS 859295-23-1)


Kinase Inhibitor Discovery Programs Targeting Cancer or Autoimmune Diseases

Use Pyrido[3,4-B]pyrazin-5-amine as the core scaffold to synthesize novel disubstituted pyrido[3,4-b]pyrazine derivatives for evaluation as potential protein kinase inhibitors. The scaffold's established SAR [1] and proven ability to yield clinical candidates like sovleplenib (a selective SYK inhibitor for autoimmune diseases and cancers) [2] make it a high-value starting point for medicinal chemistry campaigns. The co-crystal structure (PDB: 5LMB) [3] further enables rational, structure-guided optimization of potency and selectivity for SYK and potentially other kinases.

Structure-Based Drug Design (SBDD) and Fragment-Based Lead Discovery

Employ the unsubstituted scaffold in fragment-based screening or as a core for virtual library enumeration. The availability of a high-resolution co-crystal structure of a derivative bound to SYK kinase [3] provides a validated binding mode and a structural template for docking studies and pharmacophore modeling. This facilitates the rational design of new inhibitors with improved drug-like properties, leveraging the scaffold's unique substitution vectors at the C-5 and C-8 positions [1].

Synthesis of Targeted Chemical Libraries for Kinase Profiling

Construct a focused chemical library based on the pyrido[3,4-b]pyrazine core by introducing diverse substituents at key positions. The demonstrated activity of disubstituted derivatives against a panel of seven cancer-related kinases [1] indicates the scaffold's potential for broad profiling and the identification of novel kinase targets. This approach can be used to explore chemical space and identify new leads with unique selectivity fingerprints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrido[3,4-B]pyrazin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.